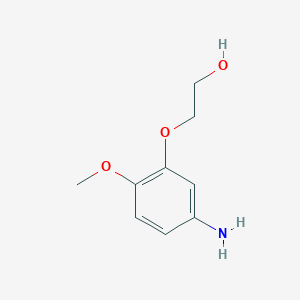

2-(5-Amino-2-methoxyphenoxy)ethan-1-ol

Description

Contextualization within Aromatic Ether and Amino Alcohol Chemical Space

The molecular architecture of 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol firmly places it within two significant classes of organic compounds: aromatic ethers and amino alcohols.

Aromatic Ethers: The presence of the methoxy (B1213986) group (-OCH₃) and the phenoxyethanol (B1677644) linkage (-O-CH₂-CH₂-OH) defines it as an aromatic ether. Aromatic ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. This structural feature imparts specific electronic properties and conformational flexibility to the molecule.

Amino Alcohols: The compound is also a vicinal amino alcohol, containing an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbon atoms of the ethanol (B145695) side chain. Amino alcohols are a crucial class of compounds in organic synthesis, often serving as chiral auxiliaries, ligands for metal catalysts, and precursors for a wide range of biologically active molecules. nih.govarctomsci.comdiva-portal.org The relative positioning of the amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, influencing the compound's physical properties and reactivity.

The specific substitution pattern of this compound, with an amino group at the 5-position and a methoxy group at the 2-position of the phenol (B47542) ring, offers a unique combination of nucleophilic and directing groups that can be exploited in further synthetic transformations.

Significance of this compound as a Synthetic Synthon and Research Building Block

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. frontiersin.org this compound can be considered a versatile synthon due to its trifunctional nature. The primary aromatic amine, the primary alcohol, and the phenol ether linkage provide multiple reaction sites for synthetic elaboration.

While direct and extensive academic research detailing the specific use of this compound as a building block is not widely documented in publicly available literature, its structural motifs are present in more complex molecules, suggesting its potential as an intermediate. For instance, related phenoxyethanamine structures are key intermediates in the synthesis of pharmaceuticals. nih.govgoogle.comgoogle.com

The reactivity of its functional groups suggests several potential applications in research:

Heterocyclic Synthesis: The 1,2-amino alcohol functionality, combined with the nucleophilic aromatic amine, provides a scaffold for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. nih.govfrontiersin.org The amino group can be readily diazotized and converted to other functional groups, or it can participate in condensation reactions to form fused ring systems.

Derivatization: The primary amine and primary alcohol can be selectively protected and functionalized to introduce a wide range of substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Polymer Chemistry: The difunctional nature of the amino and hydroxyl groups could allow it to act as a monomer in the synthesis of specialty polymers.

The precursor to this compound, 5-Amino-2-methoxyphenol (B156534), is known to react with ninhydrin (B49086) to form tetrahydroindeno[1,2-b]indolones, demonstrating the reactivity of this substitution pattern in forming complex heterocyclic structures. Current time information in Horry County, US.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | 5-Amino-2-methoxyphenol |

| CAS Number | 29544-31-8 arctomsci.combldpharm.com | 1687-53-2 Current time information in Horry County, US. |

| Molecular Formula | C₉H₁₃NO₃ taylorandfrancis.com | C₇H₉NO₂ Current time information in Horry County, US. |

| Molecular Weight | 183.2 g/mol taylorandfrancis.com | 139.15 g/mol Current time information in Horry County, US. |

| Appearance | Data not widely available | Solid |

| Melting Point | Data not widely available | 130-132 °C Current time information in Horry County, US. |

This table is generated based on data from chemical supplier catalogs and public databases. All data should be confirmed with a certificate of analysis.

Historical Development and Evolution of Related Chemical Scaffolds in Academic Research

The development of synthetic routes to and applications for amino alcohols and phenethylamine (B48288) derivatives has a rich history in academic research, driven by their prevalence in natural products and pharmaceuticals.

The 2-phenethylamine scaffold is a fundamental motif in many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, and has been a "privileged structure" in medicinal chemistry for decades. nih.govmdpi.comscielo.br This has spurred extensive research into the synthesis and biological evaluation of a vast array of substituted phenethylamine and related derivatives.

The synthesis of vicinal amino alcohols has been a significant focus in organic chemistry. nih.govdiva-portal.org Early methods often involved the reduction of α-amino acids. diva-portal.org Over time, more sophisticated and stereoselective methods have been developed, such as the Sharpless asymmetric aminohydroxylation, which allows for the direct conversion of alkenes to chiral amino alcohols. diva-portal.org The use of amino alcohols as chiral auxiliaries in asymmetric synthesis has also been a major area of investigation since the latter half of the 20th century. nih.gov

The synthesis of phenoxyethanolamine derivatives has been explored in the context of finding new pharmacologically active agents. Various synthetic strategies have been reported in patent literature for the preparation of related compounds, often starting from a substituted phenol and an ethanolamine (B43304) derivative or a precursor like an epoxide or a haloalkane. These methods have evolved to improve yields, reduce hazardous reagents, and allow for large-scale production. nih.govgoogle.com The development of catalytic methods for the amination of alcohols has also provided more efficient routes to these types of scaffolds. taylorandfrancis.com

The specific substitution pattern of this compound, with its meta-amino and ortho-methoxy groups relative to the ether linkage, represents a particular area of chemical space that continues to be explored for the development of new synthetic methodologies and the discovery of novel molecular architectures.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-amino-2-methoxyphenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMFSWVKMKAPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Amino 2 Methoxyphenoxy Ethan 1 Ol

Established Synthetic Routes and Precursor Utilization

Established synthetic pathways to 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol typically rely on a convergent strategy where key fragments are assembled sequentially. The most common approach involves the formation of the ether linkage followed by the introduction or modification of the amino group.

Alkylation Reactions Involving Substituted Phenols

A cornerstone of the synthesis is the formation of the ether bond, commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orgnumberanalytics.com This method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the target molecule, this translates to the O-alkylation of a suitably substituted phenol (B47542).

A key precursor for this step is 2-methoxy-5-nitrophenol (B41512). This starting material can be alkylated with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base to yield 2-(2-methoxy-5-nitrophenoxy)ethan-1-ol. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521) like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the 2-haloethanol. thieme-connect.de The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S_N2 reaction. numberanalytics.com

An alternative to 2-haloethanols is the use of ethylene (B1197577) oxide. The reaction of a phenoxide with ethylene oxide provides a direct route to the 2-hydroxyethoxy moiety. This reaction, however, requires careful control of conditions to prevent polymerization of the ethylene oxide.

The choice of the starting phenol is critical. While direct alkylation of 5-amino-2-methoxyphenol (B156534) is conceivable, the presence of the amino group can lead to competing N-alkylation, resulting in a mixture of products. researchgate.net Therefore, it is often more strategic to start with the nitro-substituted phenol (2-methoxy-5-nitrophenol), where the nitro group acts as a precursor to the amine and does not interfere with the O-alkylation.

A study on the selective O-alkylation of various phenols with 2-chloroethanol promoted by potassium carbonate in methanol (B129727) at room temperature demonstrated high yields for a range of substrates, including those with electron-withdrawing groups like the nitro group. thieme-connect.de

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Phenoxyethanols

| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Nitrophenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 95 | thieme-connect.de |

| 2-Nitrophenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 92 | thieme-connect.de |

| Phenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 99 | thieme-connect.de |

This table illustrates the general conditions and high efficiency of the Williamson ether synthesis for preparing phenoxyethanol (B1677644) derivatives from various phenols.

Reduction Pathways for Nitroaromatic Precursors

The final and crucial step in the most common synthetic route is the reduction of the nitro group of the intermediate, 2-(2-methoxy-5-nitrophenoxy)ethan-1-ol, to the corresponding primary amine. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on factors such as cost, scalability, and chemoselectivity.

Catalytic hydrogenation is a widely used and often clean method for the reduction of aromatic nitro groups. google.com This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. This method is generally high-yielding and produces water as the only byproduct. However, care must be taken as some catalysts, like Pd/C, can also catalyze the cleavage of benzyl (B1604629) ethers, a consideration if protecting groups are used elsewhere in the molecule.

Another common set of conditions involves the use of a metal in an acidic medium. Reagents such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, tin (Sn) with HCl, or zinc (Zn) in acetic acid are effective for this reduction. These methods are robust and cost-effective, making them suitable for large-scale synthesis.

For laboratory-scale synthesis, tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a mild and effective reagent for the reduction of aromatic nitro compounds. It offers good chemoselectivity, often leaving other reducible functional groups intact.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | Hydrogen atmosphere, various solvents | High yield, clean byproducts | Catalyst cost, potential for debenzylation |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvents, heat | Low cost, effective | Stoichiometric waste, workup can be tedious |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Mild conditions, good selectivity | Stoichiometric tin waste |

| Zn/CH₃COOH | Acetic acid | Mild conditions | Stoichiometric zinc waste |

This table summarizes various common methods for the reduction of nitroaromatics, a key step in the synthesis of this compound.

Multi-Step Reaction Sequences for Phenoxy-Ethane-Amine Linkage Formation

A typical and logical synthetic sequence is as follows:

Nitration of Guaiacol (2-methoxyphenol): The synthesis often commences with the nitration of commercially available guaiacol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, primarily at the position para to the hydroxyl group due to the ortho, para-directing nature of the methoxy (B1213986) and hydroxyl groups. This yields 2-methoxy-5-nitrophenol.

O-Alkylation: The resulting 2-methoxy-5-nitrophenol is then subjected to a Williamson ether synthesis, as described in section 2.1.1. Reaction with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base like potassium carbonate affords the key intermediate, 2-(2-methoxy-5-nitrophenoxy)ethan-1-ol.

Reduction of the Nitro Group: The final step is the reduction of the nitro group of the intermediate to the desired amine. As detailed in section 2.1.2, this can be achieved using various methods, with catalytic hydrogenation being a common choice for its clean reaction profile.

This multi-step approach is advantageous as it utilizes readily available starting materials and employs well-understood and reliable chemical reactions. The strategic use of the nitro group as a precursor to the amine functionality circumvents potential side reactions associated with the direct alkylation of an aminophenol.

Novel and Green Chemistry Approaches in Synthetic Strategy

In line with the growing emphasis on sustainable chemical manufacturing, novel and greener approaches are being explored for the synthesis of fine chemicals, including phenoxy ethanolamine (B43304) derivatives. These methods aim to improve reaction efficiency, reduce waste, and utilize less hazardous reagents.

Catalytic Systems for Enhanced Selectivity and Yield

Modern catalytic systems offer significant advantages over traditional stoichiometric reagents. In the context of the Williamson ether synthesis, the use of phase-transfer catalysts (PTCs) can enhance the reaction rate and allow for the use of a wider range of solvents, including more environmentally benign options. electronicsandbooks.comphasetransfercatalysis.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkylating agent resides, thereby accelerating the reaction. This can lead to higher yields and milder reaction conditions.

For the reduction of the nitro group, advancements in catalysis continue to provide more selective and efficient options. For instance, the use of transfer hydrogenation, where a hydrogen donor like formic acid or isopropanol (B130326) is used in place of gaseous hydrogen, can offer enhanced safety and operational simplicity.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is an emerging technology that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of this compound is amenable to a flow-based approach.

Microwave-assisted synthesis is another green chemistry tool that can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles. scispace.comsphinxsai.comnih.gov The Ullmann condensation, a reaction similar to the Williamson ether synthesis for forming diaryl ethers, has been shown to be dramatically accelerated under microwave irradiation, often in the absence of a solvent. researchgate.net It is plausible that the O-alkylation step in the synthesis of this compound could be similarly optimized using microwave technology to reduce reaction times and energy consumption. researchgate.net

Sustainable Reagent and Solvent Selection

The growing emphasis on green chemistry encourages the selection of reagents and solvents that are less hazardous and more environmentally benign.

For the reduction of the nitro-intermediate, several sustainable alternatives to traditional metal-acid reductions (e.g., Sn/HCl or Fe/HCl) exist. Catalytic hydrogenation using molecular hydrogen with a metal catalyst such as palladium on carbon (Pd/C) is a common and relatively clean method. More advanced and sustainable approaches include the use of in-situ generated copper nanoparticles (CuNPs) from earth-abundant minerals, which can catalyze the reduction of nitroarenes to anilines at room temperature. chemrxiv.orgepfl.ch Another green alternative is the use of iron powder in the presence of a neutral salt like ammonium chloride in an aqueous medium, which is a milder and more environmentally friendly system. acs.org

The choice of solvent is also crucial for a sustainable synthesis. Traditional volatile organic solvents (VOCs) can be replaced with greener alternatives. For the Williamson ether synthesis, polar aprotic solvents are typically used. More sustainable options could include bio-derived solvents like cyrene (dihydrolevoglucosenone) or dimethyl isosorbide. For the reduction step, water is an excellent green solvent, especially when using systems like Fe/NH4Cl. acs.org Alcohols such as ethanol and methanol, which can be produced from renewable resources, are also viable options for many reduction reactions. wikipedia.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that can be considered. mdpi.com

The following table summarizes some sustainable reagent and solvent options for the synthesis of this compound.

| Reaction Step | Traditional Reagents/Solvents | Sustainable Alternatives |

| Etherification | Sodium Hydride in DMF/Acetonitrile | Potassium Carbonate in Ethanol/Water; Phase Transfer Catalysis |

| Nitro Reduction | Sn/HCl, Fe/HCl | H₂, Pd/C; Fe/NH₄Cl in Water; in-situ CuNPs |

| Solvents | Dichloromethane, Toluene | Water, Ethanol, 2-MeTHF, Cyrene, Deep Eutectic Solvents |

Purification and Isolation Techniques for High-Purity Synthetic Products

The final purity of this compound is critical for its intended applications. The primary method for purifying solid organic compounds is recrystallization.

The choice of solvent for recrystallization is paramount. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, which contains both a hydroxyl and an amino group, polar solvents are generally suitable. wvu.edu A mixed solvent system is often effective when a single solvent does not provide the desired solubility profile. libretexts.org Common mixed solvent pairs for polar compounds include ethanol/water, methanol/water, or ethyl acetate/heptane. reddit.comjove.com

The purification process would typically involve dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol). A "poor" solvent (e.g., water) is then added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of the cold solvent mixture, and dried.

For achieving very high purity, or for separating the target compound from impurities with similar solubility, column chromatography can be employed. Given the polar nature of the compound, silica (B1680970) gel would be a suitable stationary phase, with a mobile phase consisting of a mixture of a moderately polar solvent (e.g., ethyl acetate) and a less polar solvent (e.g., hexanes or heptane), with the possible addition of a small amount of a more polar solvent like methanol to ensure elution.

The following table provides an illustrative example of a purification scheme for this compound.

| Purification Step | Technique | Solvent System | Expected Purity |

| Initial Purification | Recrystallization | Methanol/Water | >98% |

| High-Purity Purification | Column Chromatography | Silica Gel, Ethyl Acetate/Heptane Gradient | >99.5% |

Chemical Reactivity and Functional Group Transformations of 2 5 Amino 2 Methoxyphenoxy Ethan 1 Ol

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a key site for a variety of chemical modifications, enabling the construction of diverse molecular architectures.

Amidation and Acylation Reactions for Derivative Synthesis

The primary amino group of 2-(5-amino-2-methoxyphenoxy)ethan-1-ol readily undergoes acylation with reagents such as acid chlorides or anhydrides to form amide derivatives. This reaction is fundamental in synthesizing a wide array of compounds. For instance, in the development of STAT6 inhibitors, similar amino-containing scaffolds are reacted with pyrimidine-5-carboxamide derivatives to produce potent therapeutic agents. nih.gov The general transformation involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

Table 1: Representative Amidation/Acylation Reactions

| Acylating Agent | Product Type | Significance |

| Acetyl Chloride | N-acetyl derivative | Protection of the amino group, modification of solubility. |

| Benzoyl Chloride | N-benzoyl derivative | Introduction of an aromatic moiety, precursor for further synthesis. |

| Pyrimidine-5-carbonyl chloride | Pyrimidine-5-carboxamide derivative | Synthesis of biologically active molecules, such as STAT6 inhibitors. nih.gov |

Diazotization and Subsequent Coupling Reactions

A cornerstone of aromatic amine chemistry, the diazotization of this compound involves its reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid at low temperatures (0-5°C). This process converts the primary amino group into a highly reactive diazonium salt.

This diazonium intermediate is generally not isolated but is immediately used in coupling reactions with electron-rich aromatic compounds (couplers) such as phenols, anilines, or naphthols. This sequence is the foundation for producing a vast range of azo dyes. The specific coupler used determines the final color and properties of the dye. For example, coupling with various naphthol or aminopyrazole derivatives can yield dyes with colors ranging from red to brown. orientjchem.orgscispace.com The process involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling component. scispace.com

Table 2: Diazotization and Azo Coupling Examples

| Coupling Component | Resulting Dye Class | Typical Application |

| 1-Naphthol | Azo Dye | Textile dyeing (e.g., polyester). orientjchem.org |

| 3-Aminophenol | Azo Dye | Textile dyeing. orientjchem.org |

| 3-Aminopyrazole | Heterocyclic Azo Dye | Specialized dyes with varied hues. scispace.com |

Oxidative and Reductive Manipulations of the Amino Functionality

While direct oxidative or reductive manipulation of the amino group in this compound is less commonly documented as a primary synthetic route, the principles of aniline (B41778) chemistry apply. Mild oxidation could potentially lead to the formation of nitroso or nitro compounds, though this often requires specific reagents to avoid polymerization or degradation of the aromatic ring. Conversely, the amino group itself is often the product of the reduction of a corresponding nitro compound, a key step in the synthesis of many amino-aromatic intermediates. For example, the synthesis of its precursor, 2-methoxy-5-nitroaniline, sets the stage for a final reduction step to yield the amine. orientjchem.org

Nucleophilic Substitutions and Aromatic Functionalization Strategies

The amino group is a strongly activating, ortho-, para-directing group, which significantly influences the electrophilic substitution on the aromatic ring. However, direct nucleophilic substitution on the unsubstituted positions of the ring is generally difficult. Instead, the amino group can be used to direct the synthesis of more complex structures. For instance, in the synthesis of STAT6 inhibitors, an amino group on a pyrimidine (B1678525) ring is displaced by a substituted ethylamine, demonstrating a nucleophilic aromatic substitution (SNAr) pathway on a heterocyclic system. nih.gov While not a direct reaction on the benzene (B151609) ring of the title compound, it illustrates a strategy where the amine acts as the nucleophile.

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group provides another handle for chemical modification, allowing for the introduction of various functional groups through esterification and etherification.

Esterification and Etherification Reactions

The primary alcohol functionality of this compound can be converted into esters or ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid (or its more reactive derivatives like acid chlorides or anhydrides) under acidic catalysis. Etherification can be carried out, for example, via the Williamson ether synthesis, which would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. These reactions are crucial for modifying the molecule's polarity, solubility, and reactivity. In many synthetic pathways involving similar amino alcohols, the hydroxyl group might be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before performing reactions on the amino group, and then deprotected later in the sequence. google.com

Table 3: Potential Hydroxyl Group Transformations

| Reaction Type | Reagent Example | Product Functional Group | Purpose |

| Esterification | Acetic Anhydride | Acetate (B1210297) Ester | Increase lipophilicity, introduce a protecting group. |

| Etherification | Benzyl Bromide (after deprotonation) | Benzyl Ether | Protecting group for the hydroxyl functionality. google.com |

| Alkylation | Methyl Bromoacetate (after deprotonation) | Carboxymethyl Ether | Introduce a new functional handle for further elaboration. google.com |

Derivatization for Linker Attachment and Conjugation

The primary amine and primary alcohol functionalities are ideal handles for covalent modification, enabling the attachment of linkers for bioconjugation or the development of probes and other advanced materials.

Amine-Directed Derivatization: The nucleophilic primary amine is readily acylated by reaction with activated carboxyl groups such as acid chlorides or N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is a cornerstone of bioconjugation strategies. For example, reacting the compound with an NHS-activated biotin (B1667282) or fluorophore would yield a labeled molecule. Similarly, reductive amination with aldehydes or ketones can be used to form secondary amine linkages. Given that aniline is a Lewis base, it can react with Lewis acids, a factor to consider in certain reaction conditions. libretexts.org

Alcohol-Directed Derivatization: The primary alcohol can be converted into an ester via reaction with acid chlorides or anhydrides, or into an ether through Williamson ether synthesis. These linkages can be used to attach a variety of molecular payloads. For instance, esterification with a fatty acid chloride would increase the lipophilicity of the molecule.

The relative reactivity of the amine versus the alcohol can typically be controlled by adjusting the reaction pH. Under mildly basic conditions, the amine is generally more nucleophilic and will react preferentially.

Table 1: Potential Derivatization Reactions for Linker Attachment

| Functional Group Target | Reagent Type | Resulting Linkage | Example Application |

| Primary Amine (-NH₂) | NHS-Ester | Amide | Biotinylation, Fluorophore Conjugation |

| Primary Amine (-NH₂) | Acid Chloride | Amide | Attachment of Pharmacophores |

| Primary Amine (-NH₂) | Aldehyde + Reducing Agent | Secondary Amine | Linker for Solid-Phase Synthesis |

| Primary Alcohol (-OH) | Acid Anhydride | Ester | Prodrug Formation |

| Primary Alcohol (-OH) | Alkyl Halide (with base) | Ether | Modification of Solubility |

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. However, the presence of the electron-rich aniline moiety presents a challenge, as it is also susceptible to oxidation. Therefore, selective oxidation methods are required.

Oxidation to the Aldehyde: Mild oxidizing agents are necessary to stop the oxidation at the aldehyde stage. chemistrysteps.com Reagents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation. libretexts.orgmasterorganicchemistry.comwikipedia.org PCC is known to effectively oxidize primary alcohols to aldehydes with minimal over-oxidation, provided the reaction is run in an anhydrous solvent like dichloromethane. chemistrysteps.commasterorganicchemistry.comwikipedia.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is also known for its mild character and tolerance of various functional groups. wikipedia.orgnumberanalytics.comadichemistry.com

Oxidation to the Carboxylic Acid: More potent oxidizing agents or modified conditions can achieve oxidation to the carboxylic acid. A two-step, one-pot procedure using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂), has been shown to be effective for converting primary alcohols to carboxylic acids in the presence of sensitive functional groups, including electron-rich aromatic rings. nih.gov This method first forms the aldehyde, which is then rapidly oxidized to the carboxylic acid. nih.gov

Care must be taken as strong, non-selective oxidants like potassium permanganate (B83412) or chromic acid could lead to undesired side reactions, including oxidation of the aniline group and potential cleavage of the aromatic ring.

Transformations of the Phenoxy-Methoxy Aromatic Moiety

The aromatic ring is rich in electrons due to the strong activating effects of the amino, methoxy (B1213986), and ether substituents, making it susceptible to a variety of transformations.

Electrophilic Aromatic Substitution Reactions on the Ring System

The positions for electrophilic attack on the benzene ring are strongly influenced by the three substituents. The amino group (-NH₂) is a powerful activating ortho-, para-director. enamine.net The methoxy group (-OCH₃) and the phenoxy ether group (-OR) are also activating ortho-, para-directors.

The directing effects are as follows:

-NH₂ at C5: Directs to C4 and C6.

-OCH₃ at C2: Directs to C1 (substituted), C3.

-O-R at C1: Directs to C2 (substituted), C6.

The amino group is generally a stronger activating group than the methoxy or ether groups. wikipedia.org Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are C4 and C6. The C6 position is also activated by the ether oxygen, making it a highly probable site for substitution.

However, many electrophilic substitution reactions (e.g., nitration, sulfonylation) use strong acids. In such conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-director. libretexts.orgenamine.net This would direct incoming electrophiles to the C3 position (meta to C5 and ortho to C2). To achieve predictable ortho/para substitution, the amine is often protected, for example, by acetylation to form an acetanilide. This moderates the activating effect and prevents protonation, ensuring substitution occurs primarily at the C4 position (para to the amide). enamine.net

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Conditions | Amine State | Predicted Major Product |

| Bromination | Br₂ in acetic acid | Free (-NH₂) | 2,4,6-tribromo derivative (likely) |

| Bromination | Br₂, FeBr₃ (with protected amine) | Protected (-NHAc) | 4-bromo derivative |

| Nitration | HNO₃, H₂SO₄ | Protonated (-NH₃⁺) | 3-nitro derivative |

| Nitration | HNO₃, Ac₂O (with protected amine) | Protected (-NHAc) | 4-nitro derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complexed with AlCl₃ | Reaction fails or gives meta product |

Directed Ortho-Metalation and Related Aromatic Functionalization

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselective functionalization that can be complementary to electrophilic substitution. rsc.org In this reaction, an organolithium reagent like n-butyllithium deprotonates the ring at a position ortho to a directing metalation group (DMG). rsc.org

For this compound, there are two potential DMGs:

Methoxy Group (-OCH₃): The methoxy group is a moderate DMG and would direct lithiation to the C3 position. nih.gov

Amino Group (-NH₂): A free amino group is generally not a good DMG. However, it can be converted into a powerful DMG by protection, for instance as a carbamate (B1207046) (e.g., -NHBoc) or an amide. nih.govwikipedia.org A protected amine at C5 would direct metalation to the C4 and C6 positions.

In a competition scenario between the methoxy group and a protected amino group, the protected amine is typically a stronger DMG and would likely control the site of lithiation. youtube.com The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, I₂, alkyl halides, aldehydes), introducing a new substituent at a specific position.

Modifications of the Methoxy Group

The methyl ether of the methoxy group can be cleaved to reveal a phenol (B47542), a transformation known as O-demethylation. This reaction generally requires harsh conditions but is a valuable synthetic tool. nih.gov

Common reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) or strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). wikipedia.orgnih.gov BBr₃ is particularly effective and operates by coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Given the presence of other sensitive functional groups (amine and alcohol) in the molecule, it would be necessary to protect them prior to attempting demethylation to avoid unwanted side reactions. More recently, biocatalytic methods using enzymes like O-demethylases have emerged as milder alternatives for this transformation. organicreactions.org

Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The aminophenol moiety within 2-(5-amino-2-methoxyphenoxy)ethan-1-ol is an ideal starting point for the synthesis of various heterocyclic compounds, most notably benzoxazines and phenoxazines.

The synthesis of benzoxazine (B1645224) monomers typically proceeds through a Mannich condensation reaction involving a phenolic compound, a primary amine, and formaldehyde. mdpi.comdigitellinc.com In this context, the aminophenol functionality of this compound can react with a suitable aldehyde, such as formaldehyde, to form a 1,3-benzoxazine ring. The remaining primary alcohol on the side chain offers a further point for modification or polymerization. This reaction is often carried out without the need for a catalyst and can be performed under solventless conditions, aligning with green chemistry principles. digitellinc.com

Furthermore, the oxidative coupling of o-aminophenols is a known route to phenoxazine (B87303) derivatives. researchgate.net The amino and phenolic groups of this compound can undergo intramolecular or intermolecular oxidative cyclization to form the phenoxazine core, which is a key structural motif in various dyes, fluorescent probes, and biologically active molecules.

| Heterocycle Type | Reaction Type | Potential Co-reactant | Key Feature of Product |

|---|---|---|---|

| Benzoxazine | Mannich Condensation | Formaldehyde | Pendant hydroxyl group for further functionalization |

| Phenoxazine | Oxidative Cyclization | Oxidizing agent (e.g., O2, FeCl3) | Core structure for dyes and probes |

Building Block for Advanced Molecular Architectures

The diverse functional groups of this compound also position it as a valuable building block for more intricate and larger molecular constructs, including macrocycles, polymers, and as a precursor for chiral ligands.

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. jetir.org The synthesis of aromatic crown ethers, such as dibenzo-18-crown-6, often involves the reaction of a catechol with a dihalide. mdpi.com The phenolic moiety of this compound can be envisioned as a component in the synthesis of functionalized crown ethers. For instance, after appropriate derivatization of the amino and alcohol groups, the phenolic oxygen can participate in a Williamson ether synthesis with a suitable oligo(ethylene glycol) dihalide or ditosylate to form a macrocyclic structure. The amino and alcohol functionalities, or their derivatives, would then be appended to the crown ether ring, providing sites for further modification or for altering the binding properties of the macrocycle. iipseries.org

The ability of aminophenols to form benzoxazine monomers is a direct pathway to the synthesis of polybenzoxazines, a class of high-performance thermosetting resins. mdpi.com Polybenzoxazines are known for their excellent thermal stability, low water absorption, and high char yield. digitellinc.comnih.gov The benzoxazine monomer derived from this compound could undergo thermally induced ring-opening polymerization. mdpi.com The presence of the ethoxy-alcohol side chain could introduce increased flexibility and potentially different solubility characteristics to the resulting polymer compared to traditional polybenzoxazines. rsc.org

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Glass Transition Temperature (Tg) | Moderate to High | Based on typical polybenzoxazine performance. rsc.org |

| Thermal Stability | High | Characteristic of the polybenzoxazine backbone. digitellinc.com |

| Flexibility | Potentially Increased | Due to the ethoxy-alcohol side chain. |

| Functionalization Potential | High | Pendant hydroxyl groups allow for post-polymerization modification. |

Chiral 1,2-amino alcohols are a privileged class of compounds used as chiral auxiliaries and ligands in asymmetric synthesis. nih.govrsc.org Although this compound is achiral, it can serve as a precursor to chiral derivatives. Resolution of the racemic mixture, or an asymmetric synthesis to produce a single enantiomer, would yield a valuable chiral building block. These chiral amino alcohols can be transformed into a variety of ligands, such as those used in the enantioselective addition of organozinc reagents to aldehydes or in asymmetric catalytic reactions. rsc.orgwestlake.edu.cn The presence of the substituted phenoxy group could influence the steric and electronic properties of the resulting ligand, potentially leading to novel reactivity and selectivity.

Stereoselective Synthesis Utilizing this compound and its Derivatives

Once resolved into its individual enantiomers, this compound can be employed in stereoselective synthesis. Chiral amino alcohols and their derivatives are instrumental in controlling the stereochemical outcome of chemical reactions. acs.org

For instance, the amino group can be converted into an imine, which can then undergo diastereoselective nucleophilic addition. The chiral center bearing the hydroxyl group can direct the approach of the nucleophile to one face of the imine, leading to the formation of a new stereocenter with a high degree of stereocontrol. This approach is widely used in the synthesis of chiral amines and other valuable compounds. nih.gov

Furthermore, the chiral amino alcohol can be used as a chiral auxiliary. nih.gov By temporarily attaching it to a substrate, it can direct the stereochemical course of a reaction on that substrate. After the reaction, the auxiliary can be cleaved and potentially recycled. The development of new chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists for the efficient construction of enantiomerically pure molecules.

| Application | Description | Potential Outcome |

|---|---|---|

| Chiral Ligand | Coordination to a metal center to create a chiral catalyst for asymmetric transformations. | Enantioselective synthesis of alcohols, amines, or other chiral products. rsc.org |

| Chiral Auxiliary | Temporary incorporation into a molecule to direct a stereoselective reaction. | Diastereoselective formation of new stereocenters. nih.gov |

| Chiral Building Block | Direct incorporation into a target molecule, contributing its inherent chirality. | Synthesis of enantiomerically pure complex molecules. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data, including proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, and correlations from two-dimensional (2D) techniques like COSY, HMQC, and HMBC, are essential for the definitive structural elucidation of 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol. This data would allow for the unambiguous assignment of each proton and carbon atom within the molecule, confirming the connectivity and substitution pattern of the aromatic ring and the ethoxyethanol side chain. However, no such data is currently available in the public scientific record.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and thus the molecular formula of a compound. For this compound, with a molecular formula of C₉H₁₃NO₃, HRMS would be expected to yield a precise mass that corresponds to this composition. This experimental verification is a critical component of the compound's characterization but remains unavailable.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For the target compound, IR analysis would be expected to show distinct absorption bands corresponding to the N-H stretches of the primary amine, O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-H stretches of the aromatic and aliphatic portions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like the substituted benzene (B151609) ring in this case. The spectrum would reveal the wavelengths of maximum absorbance (λmax), offering insights into the electronic structure of the molecule. Specific IR and UV-Vis spectra for this compound have not been found in the public domain.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are standard methods for assessing the purity of a chemical compound and for separating it from reaction mixtures or impurities. While commercial suppliers indicate that HPLC data is available, the specific conditions (e.g., column, mobile phase, flow rate, and detector wavelength) and the resulting chromatograms are not publicly accessible. This information would be necessary to develop and validate a reliable analytical method for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its utility lies in its ability to separate components of a mixture with high resolution, allowing for both qualitative and quantitative analysis.

Detailed Research Findings:

For a compound with the polarity of this compound, which contains both a polar amino group and a hydroxyl group, as well as a less polar methoxy-substituted benzene ring, reversed-phase HPLC is the most probable mode of analysis. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method would involve isocratic or gradient elution. Gradient elution, where the composition of the mobile phase is varied over time, would likely be employed to ensure the efficient elution of the target compound while also separating it from any potential impurities that may have significantly different polarities. Detection would most suitably be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic ring of the compound exhibits maximum absorbance.

Due to the absence of specific published data, the following table represents a hypothetical, yet scientifically plausible, set of HPLC parameters for the analysis of this compound.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | DAD at 280 nm |

| Expected Retention Time | ~8.5 min |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on the analysis of structurally similar compounds, as specific experimental data for this compound is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound, with its polar amino and hydroxyl groups, may require derivatization to increase its volatility and thermal stability, thus preventing peak tailing and improving chromatographic resolution.

Detailed Research Findings:

A common derivatization strategy for compounds containing -OH and -NH2 groups is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and suitable for GC analysis.

Once the derivatized compound is introduced into the GC, it is separated based on its boiling point and interaction with the stationary phase of the column. Upon elution from the column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural elucidation.

For the TMS-derivatized this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule. Key fragmentation patterns would likely involve the cleavage of the ether bond, the loss of the silylated ethanol (B145695) side chain, and fragmentation of the aromatic ring.

The following table outlines hypothetical GC-MS parameters for the analysis of the silylated derivative of this compound.

Hypothetical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then 10 °C/min to 300 °C (5 min hold) |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Expected Fragmentation | Fragments corresponding to the loss of CH2OSi(CH3)3 and cleavage of the phenoxy-ethane bond. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on the principles of mass spectrometry and the analysis of similar compounds, as specific experimental data for this compound is not publicly available.

Biochemical Research Probes and Molecular Interaction Studies in Vitro and Mechanistic Focus

Design and Synthesis of Derivatives for Molecular Target Binding Assays (e.g., Receptor Binding Studies)

Currently, there is a lack of published studies detailing the specific design and synthesis of derivatives of 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol for the express purpose of molecular target binding assays. The core structure, however, is related to compounds that have been investigated for their affinity to various receptors. For instance, derivatives of 2-(2-methoxyphenoxy)ethanamine have been explored as ligands for serotonin (B10506) and adrenergic receptors. These studies often involve the modification of the amine or the aromatic ring to enhance binding affinity and selectivity.

The synthesis of derivatives from this compound would likely involve standard organic chemistry transformations. The primary amino group serves as a key functional handle for derivatization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, or sulfonylation. The hydroxyl group on the ethanolamine (B43304) side chain also presents an opportunity for modification, for example, through etherification or esterification.

Table 1: Potential Synthetic Modifications of this compound for Receptor Binding Studies

| Functional Group to Modify | Potential Reaction Type | Example of Introduced Moiety | Potential Target Receptor Class |

| Primary Amine (-NH2) | Acylation | Benzoyl, Acetyl | GPCRs, Ion Channels |

| Primary Amine (-NH2) | Reductive Amination | Benzyl (B1604629), Substituted Benzyl | Serotonin Receptors |

| Hydroxyl (-OH) | Etherification | Alkyl chains, Aromatic rings | Adrenergic Receptors |

| Aromatic Ring | Electrophilic Substitution | Halogens, Nitro groups | Various |

This table represents theoretical synthetic possibilities based on the functional groups present in the molecule and is not based on published experimental data for this specific compound.

Investigation of Enzyme-Substrate/Inhibitor Interactions and Biochemical Pathway Modulation

There are no specific studies in the available literature that investigate this compound as a substrate or inhibitor of any particular enzyme. The broader class of aminophenol derivatives has been implicated in the modulation of various enzymes, often through mechanisms involving redox cycling or by acting as structural mimics of endogenous substrates.

For example, studies on related aminophenols have shown interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. However, without experimental data, the potential for this compound to interact with these or other enzymes remains speculative.

Applications in In Vitro Cell-Based Assays for Cellular Response Mechanisms

The scientific literature lacks reports on the application of this compound in in vitro cell-based assays to probe cellular response mechanisms. Such assays are critical for understanding how a compound affects cell health, proliferation, signaling, and other physiological processes.

Should research be undertaken, one could envision its use in a variety of standard cell-based assays:

Cytotoxicity Assays: To determine if the compound has any toxic effects on different cell lines.

Reporter Gene Assays: To investigate its effect on specific signaling pathways (e.g., cAMP or calcium signaling) by measuring the expression of a reporter gene under the control of a pathway-responsive promoter.

Cell Proliferation Assays: To assess its impact on cell growth and division.

Without such studies, the cellular effects of this compound are unknown.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition Elements and Mechanistic Probes

A formal Structure-Activity Relationship (SAR) study for this compound and its derivatives has not been published. SAR studies are fundamental in medicinal chemistry and chemical biology to understand how specific structural features of a molecule contribute to its biological activity.

A hypothetical SAR study would involve the systematic modification of the this compound scaffold and the evaluation of the resulting analogs in relevant biological assays. Key structural questions to be addressed in a future SAR study could include:

The importance of the primary amino group: Is it essential for activity? Would secondary or tertiary amines be more potent?

The role of the methoxy (B1213986) group: How does its position and electronic contribution affect activity?

The significance of the ethanolamine side chain: Is the hydroxyl group critical for binding or function? What is the optimal length of the linker between the phenoxy oxygen and the hydroxyl group?

The contribution of the substitution pattern on the aromatic ring: How do the relative positions of the amino and methoxy groups influence biological activity?

Future Perspectives in the Academic Research of 2 5 Amino 2 Methoxyphenoxy Ethan 1 Ol

Emerging Synthetic Methodologies and Catalysis Innovations

The synthesis of 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol is not commonly detailed, but established organic synthesis principles suggest a plausible and efficient route. A likely precursor for its synthesis is 2-(5-nitro-2-methoxyphenoxy)ethan-1-ol. The future of synthesizing this and related compounds will likely focus on greener, more efficient, and selective catalytic methods.

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. For the synthesis of 2-Amino-5-nitrophenol, a related compound, o-aminophenol and urea (B33335) can be used as raw materials through cyclocondensation, nitration, and subsequent alkaline hydrolysis. researchgate.net A key step in the synthesis of many aminophenol derivatives is the reduction of a nitrophenol precursor. nih.gov

Future research could explore a variety of catalytic systems for the reduction of the nitro group in the precursor, 2-(5-nitro-2-methoxyphenoxy)ethan-1-ol. Innovations in catalysis could lead to milder reaction conditions, higher yields, and improved safety profiles. For instance, the use of catalysts based on earth-abundant metals, such as iron, in place of precious metals like palladium or platinum, is a growing trend in green chemistry. nih.gov The development of nanocatalysts, with their high surface area and unique electronic properties, could also offer significant advantages in terms of catalytic activity and selectivity.

Another promising avenue is the exploration of one-pot syntheses. For example, a process that combines the etherification of a substituted phenol (B47542) with a haloalkanol and the subsequent reduction of a nitro group in a single reaction vessel would significantly improve efficiency. Such tandem reactions are a key focus in modern synthetic chemistry.

Untapped Chemical Transformations and Derivatization Strategies

The bifunctional nature of this compound, possessing both a nucleophilic primary aromatic amine and a primary alcohol, opens up a vast landscape of potential chemical transformations and derivatization strategies. These transformations can be used to generate a library of new molecules with tailored properties.

The primary amine group can undergo a wide range of reactions, including:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides can introduce various substituents on the nitrogen atom, altering the molecule's steric and electronic properties. Catalytic methods, such as the Buchwald-Hartwig amination, could be employed for efficient N-arylation.

Acylation: Reaction with acyl chlorides or anhydrides will form amide derivatives. This is a common strategy to modify the properties of amines and can be used to introduce a wide variety of functional groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups, such as halogens, cyano, or hydroxyl groups, onto the aromatic ring via Sandmeyer or related reactions.

The primary alcohol group offers another site for modification:

O-Alkylation and O-Arylation: The hydroxyl group can be converted to an ether by reaction with alkyl halides or through methods like the Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives will yield esters, which can be designed to be hydrolyzable, a useful feature in designing prodrugs or stimuli-responsive materials.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further handles for subsequent chemical modifications.

The presence of both an amine and an alcohol allows for the synthesis of more complex structures, such as polymers or macrocycles, through reactions that engage both functional groups. The development of selective derivatization strategies, where one functional group reacts while the other remains protected, will be crucial for accessing a diverse range of derivatives.

Applications in Materials Science and Polymer Chemistry Research (if applicable)

The structure of this compound makes it an interesting building block for the synthesis of novel polymers and functional materials. The aromatic amine functionality is a key component in conducting polymers like polyaniline. researchgate.net

Future research could explore the incorporation of this compound into polymer backbones to create materials with tailored properties. For example:

Stimuli-Responsive Polymers: The amino group can impart pH-responsiveness to a polymer, while the hydroxyl group can be used for cross-linking or further functionalization. rsc.orgnih.govresearchgate.netnih.govjchemrev.com This could lead to the development of "smart" materials that change their properties in response to environmental cues.

Functional Coatings: The ability of the amine and hydroxyl groups to form hydrogen bonds could be exploited to create coatings with good adhesion to various substrates.

Biomimetic Scaffolds: In tissue engineering, scaffolds with specific chemical functionalities are crucial for guiding cell behavior. nih.gov The amino and hydroxyl groups of this compound could be used to mimic the chemical environment of the extracellular matrix, potentially promoting cell adhesion and proliferation.

The methoxy (B1213986) group on the aromatic ring can also influence the properties of the resulting polymers, for instance, by affecting their solubility and processability.

Development of Novel Research Tools and Advanced Chemical Probes

The development of small molecules that can be used to probe biological systems is a rapidly growing area of chemical research. nih.govrsc.org The scaffold of this compound possesses features that make it an attractive starting point for the design of novel chemical probes.

Fluorescent Probes: The aromatic core of the molecule could be modified to create a fluorophore. The amino and hydroxyl groups can then be functionalized to act as recognition elements for specific analytes or to modulate the fluorescence properties of the molecule. nih.govnih.govrsc.orgmdpi.com For example, the interaction of the amino group with a metal ion or a change in pH could lead to a change in the fluorescence signal.

Bifunctional Probes: The two reactive sites (amine and alcohol) allow for the attachment of different functionalities. For instance, one site could be attached to a targeting moiety that directs the probe to a specific location within a cell, while the other site could carry a reporter group, such as a fluorophore or a biotin (B1667282) tag for affinity purification. nih.gov

Scaffold for Drug Discovery: The core structure could serve as a scaffold for the development of new therapeutic agents. The diverse functionalization possibilities allow for the creation of a library of compounds that can be screened for biological activity.

The rational design of probes based on this scaffold, guided by computational modeling and a deep understanding of structure-activity relationships, will be a key driver of future research in this area.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The primary synthesis involves reacting 5-amino-2-methoxyphenol with ethylene oxide in the presence of a catalyst (e.g., acidic or basic conditions) under controlled temperatures (50–80°C). Yield optimization requires monitoring reaction time, temperature, and catalyst concentration. For instance, extending reaction time beyond 12 hours may increase purity but risk side products. Ethanol or methanol is often used as a solvent to enhance solubility .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and methoxy/amino group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight (183.2 g/mol) .

Q. How does the compound's reactivity vary under acidic versus basic conditions?

- Methodological Answer : The phenolic –OH group is reactive under basic conditions (e.g., deprotonation for etherification), while the amino group participates in nucleophilic substitutions under acidic conditions. For example, in acidic media, the amino group may form salts, altering solubility. Controlled pH adjustments are essential to direct reactivity toward desired products .

Advanced Research Questions

Q. How can researchers design experiments to investigate CNS receptor interactions of this compound?

- Methodological Answer : Use in vitro receptor binding assays (e.g., radioligand displacement studies for serotonin or dopamine receptors). Pair with molecular docking simulations to predict binding affinities. Validate findings in neuronal cell lines via calcium imaging or cAMP assays. Structural analogs (e.g., ) suggest targeting G-protein-coupled receptors (GPCRs) .

Q. How should data contradictions in reported biological activities (e.g., conflicting receptor affinities) be resolved?

- Methodological Answer : Conduct meta-analysis to identify variables:

- Purity : Verify via HPLC (>95% purity thresholds).

- Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO vs. aqueous).

- Orthogonal Assays : Use surface plasmon resonance (SPR) alongside radioligand assays to confirm binding kinetics .

Q. What strategies are effective for evaluating metabolic stability in preclinical models?

- Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to assess Phase I metabolism. Use LC-MS/MS to identify metabolites. For in vivo studies, administer the compound to rodent models and collect plasma/bile for pharmacokinetic profiling (t½, clearance). Compare with structurally similar compounds (e.g., ) to predict metabolic pathways .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (HOMO/LUMO) and molecular dynamics (MD) simulations to study ligand-receptor interactions. Modify substituents (e.g., methoxy to ethoxy, amino to nitro) and evaluate binding energy changes using software like AutoDock Vina. Validate predictions with synthetic derivatives (e.g., ) .

Q. What experimental approaches can elucidate the compound's role in enzyme inhibition or activation?

- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Monitor activity via fluorescence or absorbance (e.g., NADH depletion for oxidoreductases). Compare inhibition constants (Ki) with known inhibitors. For cytochrome P450 interactions, employ fluorogenic probes (e.g., CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.